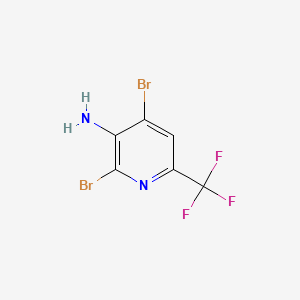

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine: is a chemical compound with the molecular formula C6H3Br2F3N2 It is a pyridine derivative that contains bromine and trifluoromethyl groups, which contribute to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace bromine atoms.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

Chemistry: 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it valuable for designing new compounds with specific properties .

Biology: In biological research, this compound can be used to study the effects of bromine and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials with specific properties .

Mécanisme D'action

The mechanism of action of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine depends on its specific applicationFor example, the trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes . The bromine atoms can participate in halogen bonding interactions, which can affect the compound’s binding to biological targets .

Comparaison Avec Des Composés Similaires

2,4-Dibromo-6-methylpyridin-3-amine: This compound is similar in structure but lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.

2,4-Dibromo-6-(trifluoromethyl)pyridine:

Uniqueness: 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring. These substituents confer distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can be advantageous in various applications .

Activité Biologique

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine (CAS No. 1214365-67-9) is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group and two bromine substituents, which significantly influence its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Bromine Atoms : Two bromine atoms at the 2 and 4 positions, enhancing lipophilicity and reactivity.

- Trifluoromethyl Group : A -CF3 group at the 6 position, known for increasing metabolic stability and influencing pharmacological properties.

These structural features contribute to the compound's unique interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive intermediates that may modify nucleic acids and proteins, potentially resulting in cytotoxic effects .

- Cell Signaling Modulation : It influences key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell proliferation and survival. This modulation can affect gene expression profiles in various cell types .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines. For example, it showed enhanced activity against human cancer cells compared to standard chemotherapeutics, highlighting its potential as a lead compound in cancer therapy .

- Toxicity Assessments : Toxicological evaluations revealed that while the compound has promising therapeutic effects, it also poses risks of toxicity at higher concentrations. Studies indicated that its interaction with cellular components could lead to oxidative stress and apoptosis in certain cell types .

- Pharmacokinetic Studies : Research on the pharmacokinetics of this compound showed that its bioavailability is influenced by its lipophilic nature due to halogen substitutions. This property aids in its distribution across biological membranes but also necessitates careful dosage considerations to mitigate toxicity risks .

Data Summary

Propriétés

IUPAC Name |

2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHGPNRZQMGRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673554 |

Source

|

| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214365-67-9 |

Source

|

| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.